molecular formula C10H18N2O B2578816 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide CAS No. 1183226-12-1

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

Cat. No. B2578816
CAS RN: 1183226-12-1
M. Wt: 182.267
InChI Key: MCOHJMAPISWQMP-UHFFFAOYSA-N
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Description

“1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide” is a chemical compound with the CAS Number: 1183226-12-1 . It has a molecular weight of 182.27 . The IUPAC name for this compound is 1-amino-N-(cyclopropylmethyl)cyclopentanecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8/h8H,1-7,11H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Applications

Research demonstrates the synthesis of heterocyclic compounds such as thiophene-2-carboxamide derivatives, which show promise in the development of new antibiotic and antibacterial drugs. These compounds, synthesized through reactions involving carboxamide with various reagents, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antiproliferative Activity

Another study focuses on the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, highlighting its significant inhibitory activity against cancer cell lines. This suggests its potential in cancer therapy research (Lu et al., 2021).

Catalytic Applications in Organic Synthesis

The utility of N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide as a new ligand for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines underlines the importance of these compounds in facilitating efficient organic synthesis processes (Jiang et al., 2020).

Conformational Analysis and Molecular Design

Studies on the backbone conformational preferences and pseudorotational ring puckering of 1-aminocyclopentane-1-carboxylic acid and its derivatives provide valuable insights into designing constrained amino acids for peptide research, impacting the development of pharmaceuticals with improved efficacy and specificity (Alemán et al., 2006).

Synthesis of Functionalized Amino Acid Derivatives

The synthesis of functionalized amino acid derivatives, evaluated for their cytotoxicity against human cancer cell lines, showcases the potential of these compounds as building blocks for anticancer agents. Such research paves the way for novel therapeutic strategies (Kumar et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8/h8H,1-7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOHJMAPISWQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

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